5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester
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Overview
Description
5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters, including pinacol esters, are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its bromine and methoxymethoxy substituents, which provide unique reactivity and selectivity in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine and methoxymethoxy substituents influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar coupling reactions.
4-Bromo-3-(methoxymethoxy)phenylboronic Acid Pinacol Ester: A closely related compound with a different bromine substitution pattern.
Uniqueness
5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The presence of both bromine and methoxymethoxy groups allows for versatile functionalization and coupling reactions .
Properties
Molecular Formula |
C14H20BBrO4 |
---|---|
Molecular Weight |
343.02 g/mol |
IUPAC Name |
2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |
InChI Key |
NHDMQELDMJCFDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC |
Origin of Product |
United States |
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